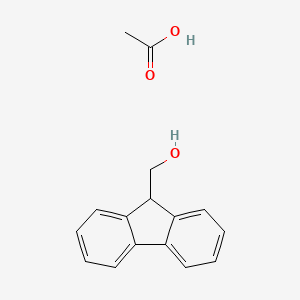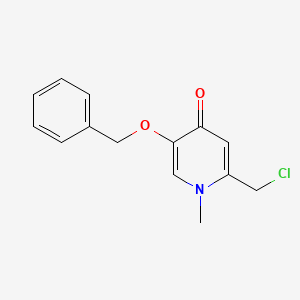
Fmoc-Arg(Me,pbf)-OH
Descripción general
Descripción
“Fmoc-Arg(Me,pbf)-OH” is a derivative used for the introduction of mono-methyl-arginine during Fmoc Solid Phase Peptide Synthesis (SPPS) . The Fmoc group is removed by piperidine, and PBF is removed by a mixture of TFA/H2O/EDT .
Synthesis Analysis
The synthesis of “Fmoc-Arg(Me,pbf)-OH” involves the coupling of the Fmoc-Arg(Me,pbf)-OH molecule with the growing peptide chain . This process can be carried out using any standard activation method . The poor performance of this amino acid is attributed to the formation of a fully inactive δ-lactam, which causes a reduction in yield and very often the concomitant formation of the corresponding des-Arg peptides .
Molecular Structure Analysis
The empirical formula of “Fmoc-Arg(Me,pbf)-OH” is C35H42N4O7S . The molecular weight is 662.80 .
Chemical Reactions Analysis
In the context of peptide synthesis, the Fmoc group in “Fmoc-Arg(Me,pbf)-OH” is removed by piperidine, and the Pbf group is removed by a mixture of TFA/H2O/EDT . This allows the arginine residue to be incorporated into the growing peptide chain .
Physical And Chemical Properties Analysis
“Fmoc-Arg(Me,pbf)-OH” is a white to slight yellow to beige powder . It is clearly soluble in DMF .
Aplicaciones Científicas De Investigación
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Arg(Me,pbf)-OH: is widely used in SPPS , a method by which peptides are synthesized in a step-wise fashion from the C-terminus to the N-terminus . The Fmoc group protects the amino group during the synthesis, which is later removed by a base to allow for the coupling of the next amino acid. This compound, in particular, is used for the incorporation of the arginine residue, which is crucial for the biological activity of many peptides.
Drug Discovery
Peptides synthesized using Fmoc-Arg(Me,pbf)-OH can serve as lead compounds in drug discovery . The arginine residue is often found in the active sites of enzymes or in the binding domains of receptor-ligand interactions, making it a target for designing peptide-based drugs with high specificity and efficacy.
Chemical Biology Studies
In chemical biology, synthetic peptides are essential tools for probing biological systemsFmoc-Arg(Me,pbf)-OH is used to create peptides that can help elucidate the role of arginine-rich motifs in cellular processes such as signal transduction, gene expression, and molecular recognition .
Analytical Chemistry Applications
Fmoc-Arg(Me,pbf)-OH: plays a role in the synthesis of peptides used as standards and calibrants in mass spectrometry-based analytical methods . These peptides help in the accurate quantification and identification of proteins in complex biological samples.
Mecanismo De Acción
The mechanism of action of “Fmoc-Arg(Me,pbf)-OH” in peptide synthesis involves the coupling of the Fmoc-Arg(Me,pbf)-OH molecule with the growing peptide chain . The Fmoc group is removed by piperidine, allowing the free amine group to react with the carboxyl group of the next amino acid in the sequence .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[N'-methyl-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)39-33(36-6)37-17-11-16-29(32(40)41)38-34(42)45-19-28-25-14-9-7-12-23(25)24-13-8-10-15-26(24)28/h7-10,12-15,28-29H,11,16-19H2,1-6H3,(H,38,42)(H,40,41)(H2,36,37,39)/t29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUPJPAADXVUGQ-LJAQVGFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NC)NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NC)NCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10855649 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~5~-[N'-methyl-N-(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)carbamimidoyl]-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Arg(Me,pbf)-OH | |
CAS RN |
1135616-49-7 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~5~-[N'-methyl-N-(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)carbamimidoyl]-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



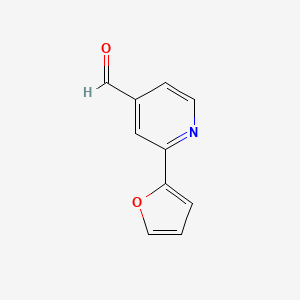


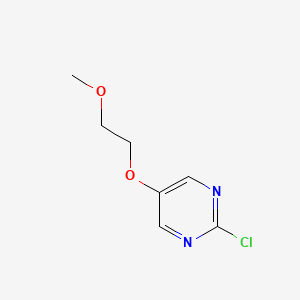
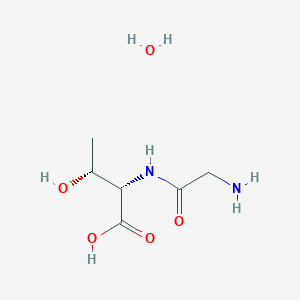
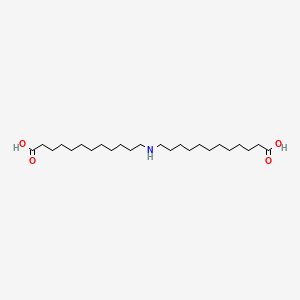
![3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B1443719.png)
![1-(Benzo[d]isothiazol-3-yl)piperidin-4-amine hydrochloride](/img/structure/B1443720.png)
![1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone](/img/structure/B1443721.png)
![(2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1443723.png)
